Cas no 860173-33-7 ((4-(cyclopropylcarbamoyl)phenyl)boronic acid)

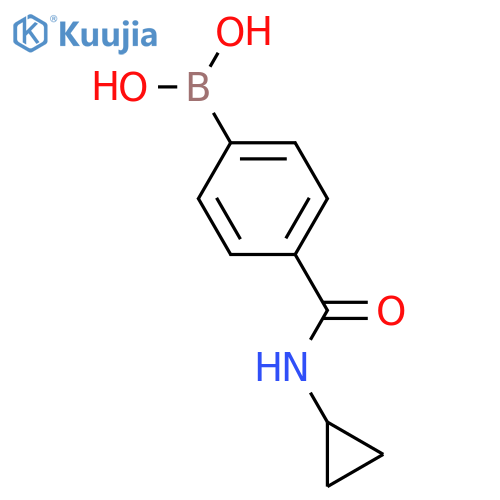

860173-33-7 structure

商品名:(4-(cyclopropylcarbamoyl)phenyl)boronic acid

CAS番号:860173-33-7

MF:C10H12BNO3

メガワット:205.018182754517

MDL:MFCD03788419

CID:1057441

(4-(cyclopropylcarbamoyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Cyclopropylcarbamoyl)phenylboronic Acid

- (4-(Cyclopropylcarbamoyl)phenyl)boronic acid

- [4-(Cyclopropylcarbamoyl)phenyl]boronic acid

- [4-[(cyclopropylamino)carbonyl]phenyl]-boronic acid

- 7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile

- 4-(Cyclopropylaminocarbonyl)phenylboronic acid

- 4-Cyclopropylaminocarbonylphenylboronic acid

- WCRPDYXXIVYAAJ-UHFFFAOYSA-N

- STR09928

- N-CYCLOPROPYL 4-BORONOBENZAMIDE

- AB15

- B-[4-[(Cyclopropylamino)carbonyl]phenyl]boronic acid (ACI)

- Boronic acid, [4-[(cyclopropylamino)carbonyl]phenyl]- (9CI)

- [4-(Cyclopropylaminocarbonyl)phenyl]boronic acid

- [4-(N-Cyclopropylaminocarbonyl)phenyl]boronic acid

- (4-(cyclopropylcarbamoyl)phenyl)boronic acid

-

- MDL: MFCD03788419

- インチ: 1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)

- InChIKey: WCRPDYXXIVYAAJ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(B(O)O)=CC=1)NC1CC1

計算された属性

- せいみつぶんしりょう: 205.09100

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 235

- トポロジー分子極性表面積: 69.6

じっけんとくせい

- PSA: 69.56000

- LogP: -0.35050

(4-(cyclopropylcarbamoyl)phenyl)boronic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

(4-(cyclopropylcarbamoyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28903-25g |

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid |

860173-33-7 | 97% | 25g |

¥1701.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0437-1G |

(4-(cyclopropylcarbamoyl)phenyl)boronic acid |

860173-33-7 | 95% | 1g |

¥ 1,531.00 | 2023-04-13 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28903-1g |

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid |

860173-33-7 | 97% | 1g |

¥73.0 | 2024-04-18 | |

| abcr | AB173850-25 g |

4-(N-Cyclopropylaminocarbonyl)phenylboronic acid; . |

860173-33-7 | 25 g |

€606.90 | 2023-07-20 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28903-5g |

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid |

860173-33-7 | 97% | 5g |

¥361.0 | 2024-04-18 | |

| Fluorochem | 218332-10g |

4-(Cyclopropylcarbamoyl)phenyl)boronic acid |

860173-33-7 | 95% | 10g |

£153.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI694-200mg |

(4-(cyclopropylcarbamoyl)phenyl)boronic acid |

860173-33-7 | 97% | 200mg |

83.0CNY | 2021-08-04 | |

| Chemenu | CM217538-25g |

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid |

860173-33-7 | 95+% | 25g |

$342 | 2021-08-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28903-250mg |

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid |

860173-33-7 | 97% | 250mg |

¥31.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228254-250mg |

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid |

860173-33-7 | 98% | 250mg |

¥40.00 | 2024-07-28 |

(4-(cyclopropylcarbamoyl)phenyl)boronic acid 関連文献

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

860173-33-7 ((4-(cyclopropylcarbamoyl)phenyl)boronic acid) 関連製品

- 625470-96-4((3-(Benzylcarbamoyl)phenyl)boronic acid)

- 762262-07-7(4-(Cyclohexylaminocarbonyl)phenylboronic acid)

- 252663-47-1(4-(N-Benzylaminocarbonyl)phenylboronic acid)

- 850568-12-6(4-(N-Ethylaminocarbonyl)phenylboronic acid)

- 252663-48-2(4-(Butylaminocarbonyl)phenylboronic acid)

- 850567-39-4(3-(Dipropylcarbamoyl)phenylboronic acid)

- 515140-26-8(4-(Cyclopropylaminocarbonyl)phenylboronic acid)

- 723282-09-5(3-(Isobutylaminocarbonyl)phenylboronic acid)

- 850567-23-6((3-(Cyclopropylcarbamoyl)phenyl)boronic acid)

- 850568-14-8(4-(1,1-DiMethylethyl)aMinocarbonylphenylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:860173-33-7)(4-(cyclopropylcarbamoyl)phenyl)boronic acid

清らかである:99%

はかる:25g

価格 ($):287.0